4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one
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Overview
Description
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a morpholine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with morpholine and ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is often stabilized with additives like BHT (butylated hydroxytoluene) to prevent degradation during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution reactions.
Organozinc compounds: Facilitate 1,2-addition to the carbonyl group.
Triethyl phosphite: Used in cycloaddition reactions to form complex cyclic structures
Major Products
Ethoxy group substitution products: Formed when reacting with phenylmagnesium bromide.
1,2-addition products: Result from reactions with organozinc compounds.
Cycloaddition products: Formed during reactions with triethyl phosphite.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of N-protected amino acids for peptide synthesis.
Industry: Utilized in the production of fluorinated compounds and materials
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in chemical reactions. The morpholine ring provides additional sites for chemical modifications, allowing for the creation of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but lacks the morpholine ring.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Contains dialkylamino groups instead of morpholine.
β-Alkyl- or dialkylamino substituted enones: Similar enone structure with different substituents.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H14F3NO3 |
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Molecular Weight |
253.22 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14F3NO3/c1-2-17-9(7-8(15)10(11,12)13)14-3-5-16-6-4-14/h7H,2-6H2,1H3/b9-7+ |
InChI Key |
ZRZIPUTWHZAYAJ-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCOCC1 |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)N1CCOCC1 |
Origin of Product |
United States |
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